![molecular formula C15H13N3O4S B5800573 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, also known as N-(phenylthioacetyl)-3-nitrobenzamide (NPA-3N), is a compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nitroaromatic compounds, which have been found to possess significant biological activities.
作用機序
The mechanism of action of NPA-3N is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer, inflammation, and microbial infections. NPA-3N has been found to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and nitric oxide synthase, which are known to play a crucial role in the pathogenesis of cancer and inflammation. In addition, NPA-3N has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
NPA-3N has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. This compound has also been shown to reduce the levels of oxidative stress and DNA damage, which are known to play a crucial role in the pathogenesis of several diseases.
実験室実験の利点と制限
One of the main advantages of NPA-3N is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. In addition, NPA-3N is relatively easy to synthesize and purify, making it a suitable compound for lab experiments.
One of the limitations of NPA-3N is its potential toxicity, which may limit its clinical applications. Therefore, further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
Several future directions can be pursued in the research of NPA-3N. One of the possible directions is the development of new analogs of NPA-3N with improved biological activity and reduced toxicity. Another direction is the investigation of the synergistic effects of NPA-3N with other therapeutic agents, such as chemotherapy drugs and antibiotics. Furthermore, the exploration of the molecular targets of NPA-3N and its mechanism of action can provide valuable insights into its therapeutic potential.
合成法
The synthesis of NPA-3N involves the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with phenylthioacetic acid and 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamidehydroxysuccinimide. The resulting product is then reacted with 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamidephenylcarboximidoyl chloride to obtain NPA-3N in high yield and purity.
科学的研究の応用
NPA-3N has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, NPA-3N has been found to exhibit potent anti-proliferative and pro-apoptotic effects in several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, NPA-3N has been shown to inhibit the growth and metastasis of cancer cells in animal models.
In inflammation research, NPA-3N has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce the levels of reactive oxygen species and nitric oxide, which are known to play a crucial role in the pathogenesis of inflammation.
In microbial infection research, NPA-3N has been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi. This compound has also been shown to inhibit the growth and biofilm formation of antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c16-15(11-5-4-6-12(9-11)18(20)21)17-22-14(19)10-23-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXXEHKLKZVDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
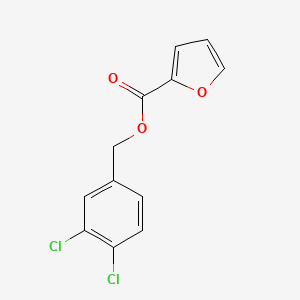
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)

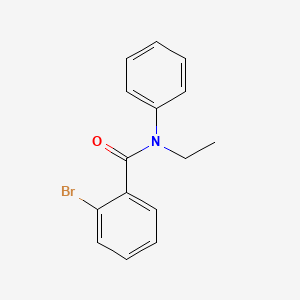
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
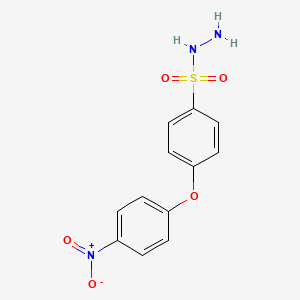
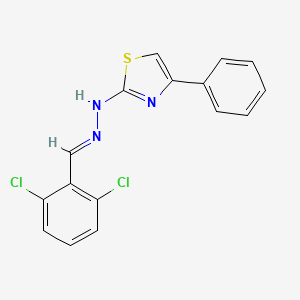
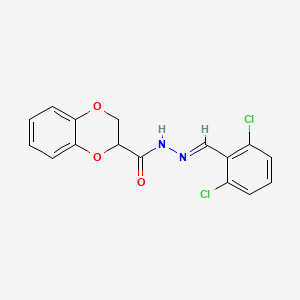
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)